molecular formula C7H13Cl2N3 B2445826 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride CAS No. 2253631-25-1

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride

Cat. No.: B2445826
CAS No.: 2253631-25-1
M. Wt: 210.1
InChI Key: JMCFUZIYHUMCGE-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of pyrroloimidazoles, which are known for their diverse biological activities

Scientific Research Applications

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a kinase inhibitor and its role in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Future Directions

The future directions of research on similar compounds, like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, could involve further exploration of their synthesis methods, use in organic synthesis, and medical and biological studies . These compounds could be used as starting points for the discovery of clinically useful inhibitors for the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]imidazoles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
  • 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Uniqueness

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research in necroptosis inhibition and related therapeutic applications .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5-4-9-7-6(8)2-3-10(5)7;;/h4,6H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCFUZIYHUMCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCC2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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